2,4-dinitrobenzenesulfonic Acid Dihydrate

Description

Significance of Arenesulfonic Acids in Organic Transformations

Arenesulfonic acids are organic derivatives of sulfuric acid, characterized by a sulfonyl hydroxide (B78521) group (-SO₃H) attached directly to an aryl group. thieme-connect.de They are strong acids, comparable in strength to mineral acids like sulfuric acid. thieme-connect.de This acidity makes them highly effective as catalysts in a wide array of organic reactions. For instance, compounds like p-toluenesulfonic acid (PTSA) are frequently used as acid catalysts in reactions such as esterification, acetylation, and dehydration, valued for their efficacy and solubility in organic solvents. thieme-connect.decapitalresin.com

The utility of arenesulfonic acids extends beyond catalysis. They are crucial intermediates in the manufacturing of dyes and pharmaceuticals. thieme-connect.decapitalresin.com Their salts, particularly those of long-chain alkyl-substituted benzenesulfonic acids, are the primary components of many synthetic detergents. thieme-connect.de In pharmaceutical manufacturing, these acids are used to form stable salts of basic drug molecules, improving their solubility and bioavailability, and can influence the pharmacokinetic profile of a drug. capitalresin.com The stability and catalytic efficiency of aromatic sulfonic acids allow them to be used in small quantities, minimizing residue in final products, which is a critical consideration in pharmaceutical synthesis. capitalresin.com

Overview of Dinitro-substituted Benzene (B151609) Derivatives in Chemical Synthesis

The presence of two nitro groups (NO₂) on a benzene ring profoundly influences its chemical reactivity. Nitro groups are powerful electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic substitution reactions. libretexts.org For example, a single nitro substituent can decrease the rate of electrophilic substitution by a factor of roughly one million compared to unsubstituted benzene. libretexts.org

However, this strong electron withdrawal is highly advantageous for nucleophilic aromatic substitution (SNAr) reactions. The nitro groups stabilize the negative charge in the Meisenheimer intermediate that forms during the reaction, thereby facilitating the displacement of a leaving group from the ring by a nucleophile. researchgate.net This reactivity is central to the synthetic utility of dinitro-substituted benzenes. For example, 1-chloro-2,4-dinitrobenzene (B32670) is a classic substrate for demonstrating SNAr reactions, where the chloride is readily displaced by various nucleophiles. researchgate.net

Furthermore, dinitro-substituted compounds serve as versatile synthetic intermediates. The nitro groups themselves can be chemically transformed, most commonly via reduction to amino groups. This provides a pathway to highly functionalized aromatic compounds, such as diamines, which are precursors to polymers and other complex molecules. google.com The 2,4-dinitrobenzenesulfenyl group has also been investigated as a masking and directing group in the synthesis of pyrroles, where it enhances the stability of the pyrrole (B145914) ring towards acid while still permitting subsequent electrophilic substitution reactions. researchgate.net

Structural Elucidation and Hydration States of 2,4-Dinitrobenzenesulfonic Acid

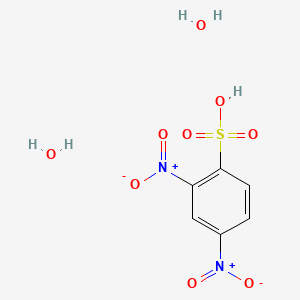

The molecular structure of 2,4-dinitrobenzenesulfonic acid consists of a benzene ring substituted with a sulfonic acid group at position 1, and two nitro groups at positions 2 and 4. The anhydrous form has the chemical formula C₆H₄N₂O₇S. biosynth.com This compound is hygroscopic and readily absorbs water to form hydrates. The dihydrate, with the formula C₆H₈N₂O₉S, is one such stable hydrated form.

Detailed structural information, such as that obtained from X-ray crystallography, provides precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of atoms within a crystal lattice. wikipedia.orgnih.gov While such studies are fundamental for understanding molecular interactions, specific crystallographic data for 2,4-dinitrobenzenesulfonic acid dihydrate is not widely available in published literature, partly due to its status as a rare research chemical.

However, some spectroscopic analysis has been reported. Optical spectroscopy of the dihydrate form has identified a resonant wavelength of 462 nm. biosynth.com The structure of the anion involves the delocalization of electrons across the aromatic system and the nitro groups, while the sulfonic acid group is highly polarized. The two water molecules in the dihydrate are incorporated into the crystal structure, likely forming hydrogen bonds with the highly polar sulfonate and nitro groups.

Table 1: Physicochemical Properties of 2,4-Dinitrobenzenesulfonic Acid and its Hydrates

| Property | Value | Compound |

|---|---|---|

| Molecular Formula | C₆H₄N₂O₇S | Anhydrous Acid biosynth.com |

| C₆H₆N₂O₈S | Hydrate (B1144303) nih.gov | |

| C₆H₈N₂O₉S | Dihydrate | |

| Molecular Weight | 248.17 g/mol (anhydrous basis) sigmaaldrich.com | Anhydrous Acid |

| 266.19 g/mol nih.gov | Hydrate | |

| CAS Number | 89-02-1 biosynth.com | Anhydrous Acid |

| 698999-22-3 sigmaaldrich.com | Hydrate (general) | |

| 207234-00-2 | Dihydrate |

| Melting Point | 95-98 °C (for hydrate) sigmaaldrich.com | Hydrate |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2,4-Dinitrobenzenesulfonic Acid |

| p-Toluenesulfonic Acid (PTSA) |

| Sulfuric Acid |

| 1-Chloro-2,4-dinitrobenzene |

| Aniline |

| Benzene |

Properties

IUPAC Name |

2,4-dinitrobenzenesulfonic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O7S.2H2O/c9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12;;/h1-3H,(H,13,14,15);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONUFBPOKYHACM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049371 | |

| Record name | 2,4-Dinitrobenzenesulfonic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207234-00-2 | |

| Record name | 2,4-Dinitrobenzenesulfonic acid dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207234002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitrobenzenesulfonic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dinitrobenzenesulphonic acid dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DINITROBENZENESULFONIC ACID DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47G3GQ2L5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 2,4 Dinitrobenzenesulfonic Acid Dihydrate

Established Synthetic Routes to 2,4-Dinitrobenzenesulfonic Acid and its Salts

The preparation of 2,4-dinitrobenzenesulfonic acid is most commonly achieved through the reaction of an activated halonitrobenzene with a source of sulfite (B76179) ions. Alternative strategies, such as direct sulfonation, are also known but present different synthetic challenges.

Nucleophilic Sulfitation of Halonitrobenzenes

The primary and most established industrial route to 2,4-dinitrobenzenesulfonic acid involves the nucleophilic aromatic substitution (SNAr) of a 1-halo-2,4-dinitrobenzene, typically 1-chloro-2,4-dinitrobenzene (B32670) (DNCB). google.comdicp.ac.cn The reactivity of DNCB is significantly enhanced by the presence of two strongly electron-withdrawing nitro groups at the ortho and para positions relative to the chlorine atom. dicp.ac.cnrsc.orgresearchgate.net These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon attack by a nucleophile, thereby lowering the activation energy of the reaction. dicp.ac.cnrsc.org

The nucleophile in this synthesis is the sulfite ion (SO₃²⁻), usually from a salt like sodium sulfite (Na₂SO₃). google.comnih.gov The reaction is typically carried out in an aqueous or aqueous-alcoholic medium. google.com An alcoholic solution of 1-chloro-2,4-dinitrobenzene is reacted with an aqueous solution of sodium sulfite to yield the sodium salt of 2,4-dinitrobenzenesulfonic acid. google.com

Key reaction parameters are controlled to ensure high yield and purity. For instance, maintaining the pH of the reaction mixture between 6 and 8 is advantageous. nih.gov To improve the interaction between the organic substrate and the aqueous sulfite solution, catalytic amounts of surfactants or dispersants may be employed. nih.gov After the substitution reaction is complete, the resulting solution containing the sodium 2,4-dinitrobenzenesulfonate (B1228243) is typically acidified to form the free sulfonic acid. nih.gov

Table 1: Key Reactants in Nucleophilic Sulfitation

| Reactant | Role | Chemical Formula |

|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | Aromatic Substrate | C₆H₃ClN₂O₄ |

| Sodium Sulfite | Nucleophile Source | Na₂SO₃ |

| Water / Ethanol (B145695) | Solvent | H₂O / C₂H₅OH |

Alternative Preparative Strategies for Dinitrobenzenesulfonic Acid

While nucleophilic sulfitation is dominant, other methods for preparing dinitrobenzenesulfonic acids exist. One such strategy is the direct sulfonation of 1,3-dinitrobenzene (B52904). rsc.org This electrophilic aromatic substitution reaction typically requires harsh conditions, such as the use of fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid. libretexts.org The two nitro groups strongly deactivate the benzene (B151609) ring towards electrophilic attack, making the introduction of a sulfonic acid group challenging. Research on the nitration of 1,3-dinitrobenzene has shown that sulfonation can be a competing process, particularly under conditions of low nitric acid concentration in oleum. rsc.org

Another reported, though less direct, route involves the sulfonation of m-phenylenediamine (B132917) with oleum, followed by subsequent chemical transformations to eventually yield the desired product. google.com However, this multi-step process is more complex than the direct sulfitation of DNCB. The choice of synthetic route often depends on the availability and cost of precursors, as well as considerations for process safety and waste management. dicp.ac.cn

Solvation and Crystallization Control in Dihydrate Formation

The isolation of 2,4-dinitrobenzenesulfonic acid as a stable, crystalline solid is often achieved in its dihydrate form. biosynth.com The formation of this specific hydrate (B1144303) (containing two molecules of water of crystallization) is a deliberate process controlled by solvent choice and crystallization conditions. nih.govgoogle.com Sulfonic acids are strong acids and have a high affinity for water, readily forming hydrates. wikipedia.orgnih.gov

The general procedure for obtaining the dihydrate involves the crystallization of the acid from an aqueous solution. researchgate.net After the synthesis of the sulfonic acid, typically resulting in an aqueous solution of its salt, the solution is acidified. The free sulfonic acid is then isolated by crystallization. To specifically form the dihydrate, the concentration of the aqueous solution and the cooling temperature are carefully controlled.

The process generally follows these steps:

Dissolution : The crude or anhydrous 2,4-dinitrobenzenesulfonic acid is dissolved in a minimal amount of hot water.

Cooling : The solution is allowed to cool slowly. As the temperature decreases, the solubility of the sulfonic acid drops, leading to the formation of crystals. Slow cooling is crucial for growing well-defined, pure crystals. researchgate.net

Isolation : The formed crystals of 2,4-dinitrobenzenesulfonic acid dihydrate are separated from the mother liquor by filtration. researchgate.net

Washing and Drying : The crystals are washed with a small amount of cold solvent (typically water) to remove any adhering impurities from the mother liquor and then dried under controlled conditions to preserve the dihydrate structure. researchgate.net

The melting point of the resulting hydrate is a key physical property used for identification, with literature values often cited in the range of 95-98 °C. scientificlabs.co.uksigmaaldrich.com The control of hydration is critical, as different hydration states can affect the physical properties and stability of the final product. google.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-Dinitrobenzenesulfonic Acid |

| 1-Chloro-2,4-dinitrobenzene |

| Sodium 2,4-dinitrobenzenesulfonate |

| Sodium Sulfite |

| Sulfuric Acid |

| 1,3-Dinitrobenzene |

| Sulfur Trioxide |

| m-Phenylenediamine |

| Water |

Fundamental Chemical Reactivity and Mechanistic Investigations of 2,4 Dinitrobenzenesulfonic Acid Dihydrate

Nucleophilic Aromatic Substitution Reactions Involving the Sulfonic Acid Moiety

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for 2,4-dinitrobenzenesulfonic acid. The reaction proceeds through an addition-elimination mechanism, where the aromatic ring, rendered electron-poor by the nitro groups, is attacked by a nucleophile. masterorganicchemistry.comlibretexts.org This process is distinct from SN1 and SN2 reactions and involves a two-step pathway. libretexts.org

Ipso Nucleophilic Substitution Mechanisms

A significant reaction pathway for 2,4-dinitrobenzenesulfonic acid is ipso substitution, where the incoming nucleophile directly displaces the sulfonic acid group (-SO₃H). nih.govacs.org This is a notable deviation from typical aromatic substitutions that replace a hydrogen atom. libretexts.org The sulfonic acid group serves as an effective leaving group in these transformations. acs.org

The mechanism for ipso substitution on this compound proceeds via the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov The reaction is initiated by the attack of a nucleophile at the carbon atom bonded to the sulfonic acid group. libretexts.orgnih.gov This initial step disrupts the aromaticity of the ring and forms a tetrahedral intermediate. libretexts.org The subsequent and typically rapid step is the departure of the leaving group, which restores the aromatic system. libretexts.org

Recent research has demonstrated the utility of this reaction for forming new carbon-carbon bonds. For instance, active methylene (B1212753) compounds can displace the sulfonic acid group under mild, transition-metal-free conditions to yield arylated products. nih.govacs.org The reaction conditions, such as the choice of base and solvent, are critical for achieving high yields. Studies have shown that cesium carbonate in DMSO is particularly effective for this transformation. nih.gov

Table 1: Effect of Reaction Conditions on Ipso Substitution Yield

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ | DCM | RT | 5 |

| 2 | Cs₂CO₃ | DMSO | 80 | 64 |

| 3 | TEA | DCM | RT | 0 |

Data sourced from studies on the reaction of 2,4-dinitrobenzenesulfonic acid with active methylene compounds. nih.gov

Formation and Characterization of Meisenheimer Adducts

The key intermediate in the SNAr reactions of 2,4-dinitrobenzenesulfonic acid is the Meisenheimer complex, a σ-adduct formed from the nucleophilic attack on the electron-deficient aromatic ring. libretexts.orgnih.gov This intermediate is a resonance-stabilized carbanion, with the negative charge delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro groups. masterorganicchemistry.comnumberanalytics.com

A plausible mechanism involves the initial attack of the nucleophile to form the Meisenheimer adduct, which is stabilized by resonance. nih.gov The departure of the leaving group then leads to the final substituted product.

Influence of Nitro Groups on Aromatic Ring Activation for Substitution

The presence of the two nitro (-NO₂) groups is paramount to the reactivity of 2,4-dinitrobenzenesulfonic acid in nucleophilic aromatic substitutions. masterorganicchemistry.comlibretexts.org These groups are powerful electron-withdrawing groups, which function through both inductive and resonance effects. numberanalytics.com They significantly reduce the electron density of the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comnih.gov

The activating influence of these groups is most pronounced when they are located at the ortho and para positions relative to the leaving group (the sulfonic acid moiety). masterorganicchemistry.comlibretexts.org This specific positioning allows for the effective delocalization of the negative charge of the intermediate Meisenheimer complex onto the oxygen atoms of the nitro groups through resonance. masterorganicchemistry.comnih.gov This stabilization lowers the activation energy of the first, rate-determining step of the reaction, thereby accelerating the substitution. masterorganicchemistry.com In contrast, a nitro group in the meta position offers less stabilization as the negative charge cannot be delocalized onto it via resonance. masterorganicchemistry.com The activating effect of two nitro groups can increase the reaction rate by a factor of 10⁸ or more compared to an unsubstituted ring. libretexts.org

Catalytic Activities of 2,4-Dinitrobenzenesulfonic Acid Hydrate (B1144303) in Organic Transformations

Beyond its role as a substrate, the hydrated form of 2,4-dinitrobenzenesulfonic acid is a potent Brønsted acid catalyst, a property stemming from the highly acidic nature of the sulfonic acid group, further enhanced by the electron-withdrawing nitro substituents.

Brønsted Acid Catalysis in Amidation Reactions

2,4-Dinitrobenzenesulfonic acid (DNSA) has been identified as an effective Brønsted acid catalyst for amidation reactions, the formation of amides from carboxylic acids and amines. mdpi.com Direct thermal condensation of carboxylic acids and amines is often difficult due to the formation of unreactive ammonium (B1175870) carboxylate salts. encyclopedia.pub Brønsted acid catalysts facilitate this transformation by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. researchgate.netresearchgate.net

While various Lewis and Brønsted acids have been explored for this purpose, strong Brønsted acids like DNSA show significant catalytic activity. researchgate.net The general mechanism for acid-catalyzed amidation involves the activation of the carboxylic acid, followed by nucleophilic attack, and subsequent dehydration to yield the amide. mdpi.com The efficiency of these catalytic systems can be influenced by factors such as the catalyst loading and the ability to remove water, which is a byproduct of the reaction. encyclopedia.pub DNSA has also been employed as a catalyst in the controlled ring-opening polymerization of ε-caprolactone, highlighting its versatility in promoting reactions that proceed through acid-catalyzed mechanisms. rsc.org

Role in Intermolecular Prins Reactions

The Prins reaction is an acid-catalyzed addition of an aldehyde or ketone to an alkene, followed by the capture of the resulting carbocation by a nucleophile. organic-chemistry.org This reaction is a powerful tool for constructing carbon-carbon bonds and synthesizing important heterocyclic structures like 1,3-dioxanes and tetrahydropyrans. nih.govorganic-chemistry.org

Strong Brønsted acids are commonly used to catalyze the Prins reaction. researchgate.netacs.org The mechanism begins with the protonation of the carbonyl group of the aldehyde by the acid catalyst, which generates a highly electrophilic oxocarbenium ion. nih.govresearchgate.net This intermediate is then attacked by the alkene in the key C-C bond-forming step, producing a new carbocationic intermediate. nih.gov The fate of this intermediate depends on the reaction conditions and the nucleophiles present. In intermolecular reactions, this can lead to the formation of various adducts. organic-chemistry.org

While specific studies detailing the use of 2,4-dinitrobenzenesulfonic acid in intermolecular Prins reactions are part of a broader class of reactions using strong acid catalysts, its properties as a potent Brønsted acid make it a suitable candidate for promoting such transformations. thieme-connect.com The catalysis relies on the acid's ability to efficiently generate the initial reactive oxocarbenium ion. nih.gov

Table of Compounds

| Compound Name |

|---|

| 2,4-Dinitrobenzenesulfonic Acid Dihydrate |

| 2,4-Dinitrobenzenesulfonic Acid |

| 1-Chloro-2,4-dinitrobenzene (B32670) |

| 2,4-Dinitrophenol |

| ε-Caprolactone |

| 1,3-Dioxane |

Catalysis in the Synthesis of Ionic Liquids

2,4-Dinitrobenzenesulfonic acid hydrate serves as a potent Brønsted acid catalyst in the synthesis of specialized ionic liquids. Its utility has been demonstrated in the preparation of 1-octyl-2-pyrrolidinonium 2,4-dinitrobenzenesulfonate (B1228243) ([NOP][DNBSA]), a Brønsted-acidic ionic liquid. This class of ionic liquids is valued for its catalytic properties in various organic transformations. The strong acidity imparted by the 2,4-dinitrobenzenesulfonate anion is crucial for its catalytic efficacy. While the broader field of ionic liquid synthesis is extensive, employing various acidic catalysts, the specific use of 2,4-dinitrobenzenesulfonic acid highlights a targeted approach to creating catalysts for reactions like the synthesis of trioxane. nih.govnih.govsid.irchinayyhg.com

Ionic liquids are recognized for their environmentally benign characteristics, such as low volatility, high thermal stability, and recyclability, making them attractive alternatives to traditional organic solvents. nih.gov The synthesis of functionalized ionic liquids, particularly those with acidic properties, is a key area of research for developing efficient and reusable catalysts for processes like esterification and condensation reactions. nih.govsid.ir

Reactions with Active Methylene Compounds for C-C Bond Formation

A significant synthetic application of 2,4-dinitrobenzenesulfonic acid is its reaction with active methylene compounds to form new carbon-carbon (C-C) bonds. nih.gov This transformation proceeds via an ipso nucleophilic substitution, where the sulfonic acid group on the electron-deficient benzene (B151609) ring is replaced by a carbanion generated from an active methylene compound. nih.govacs.org This method provides a novel and efficient route for the alkylation of an aromatic ring, particularly for substrates bearing electron-withdrawing groups, which are typically unsuitable for classical Friedel-Crafts reactions. nih.govacs.org

The reaction is notable for proceeding under mild conditions without the need for transition-metal catalysts like palladium or copper, phase-transfer catalysts (PTC), or specialized ligands, which are often required for similar transformations. nih.govacs.org A plausible mechanism involves the formation of a Meisenheimer adduct, which is stabilized by the resonance effects of the two electron-withdrawing nitro groups on the benzene ring. nih.govacs.org This reaction represents an effective strategy for introducing diverse active methylene functionalities onto an ortho-nitro-substituted benzene ring, leading to the creation of sterically hindered all-carbon quaternary centers. nih.govacs.org

Optimization of Reaction Conditions and Reagent Stoichiometry

The successful C-C bond formation between 2,4-dinitrobenzenesulfonic acid and active methylene compounds is highly dependent on the optimization of reaction parameters. nih.gov Studies focusing on the reaction with diethyl malonate have systematically evaluated the influence of solvent, base, temperature, and reagent stoichiometry to maximize product yield. nih.gov

Dimethyl sulfoxide (B87167) (DMSO) was identified as the optimal solvent. nih.gov The choice of base is critical, with inorganic bases like cesium carbonate (Cs₂CO₃) demonstrating superior performance over others such as potassium carbonate (K₂CO₃). nih.gov Nitrogenous bases like triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIPEA) were found to be ineffective. nih.gov The reaction yield was shown to increase with temperature up to 80 °C. nih.gov Stoichiometrically, the highest efficiency was achieved using two equivalents of both the active methylene compound and the base relative to the sulfonic acid. nih.govacs.org

Table 1: Optimization of Reaction Conditions for the Reaction of 2,4-Dinitrobenzenesulfonic Acid with Dimethyl Malonate Reaction conditions: 2,4-dinitrobenzenesulfonic acid (0.5 mmol), dimethyl malonate (1.0 mmol), for 4–8 hours. The yield is the isolated yield with respect to the sulfonic acid. nih.gov

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | TEA | DCM | RT | No Reaction |

| 2 | DIPEA | DCM | RT | No Reaction |

| 3 | K₂CO₃ | DCM | RT | 5 |

| 4 | K₂CO₃ | THF | RT | 10 |

| 5 | K₂CO₃ | Acetonitrile | RT | 15 |

| 6 | K₂CO₃ | DMF | RT | 25 |

| 7 | K₂CO₃ | DMSO | RT | 40 |

| 8 | Cs₂CO₃ | DMSO | RT | 60 |

| 9 | Cs₂CO₃ | DMSO | 40 | 70 |

| 10 | Cs₂CO₃ | DMSO | 60 | 80 |

| 11 | Cs₂CO₃ | DMSO | 80 | 92 |

| 12 | Cs₂CO₃ | DMSO | 100 | 92 |

Scope and Limitations of Active Methylene Compound Substrates

The scope of the ipso substitution reaction was investigated using a variety of active methylene compounds under the optimized conditions. nih.gov The results indicate a clear preference for certain structural features in the nucleophile.

Successful Substrates:

Active methylene compounds featuring two ester groups, such as dimethyl malonate, diethyl malonate, and dibenzyl malonate, generally provide high yields. nih.gov

Substrates like ethyl acetoacetate (B1235776) and methyl acetoacetate also react successfully, with the products existing in a stable enol form due to the formation of a six-membered ring via intramolecular hydrogen bonding. nih.govacs.org

Acetylacetone behaves similarly, although it may result in a lower yield due to the formation of byproducts. nih.gov

Limitations:

A significant limitation is observed with cyclic active methylene compounds, which fail to react even at elevated temperatures. nih.gov This lack of reactivity is attributed to steric hindrance, which likely prevents the formation of the necessary Meisenheimer intermediate. nih.gov

Substituted active methylene compounds also showed no reaction, further underscoring the steric sensitivity of the transformation. nih.gov

Table 2: Substrate Scope with 2,4-Dinitrobenzenesulfonic Acid Reaction conditions: 2,4-dinitrobenzenesulfonic acid (0.5 mmol), active methylene compound (1.0 mmol), Cs₂CO₃ (1.0 mmol) in DMSO at 80 °C for 4–8 hours. nih.gov

| Entry | Active Methylene Compound | Product | Yield (%) |

| 1a | Dimethyl malonate | Dimethyl 2-(2,4-dinitrophenyl)malonate | 92 |

| 1b | Diethyl malonate | Diethyl 2-(2,4-dinitrophenyl)malonate | 90 |

| 1c | Di-tert-butyl malonate | Di-tert-butyl 2-(2,4-dinitrophenyl)malonate | 85 |

| 1d | Dibenzyl malonate | Dibenzyl 2-(2,4-dinitrophenyl)malonate | 88 |

| 1e | Diisopropyl malonate | Diisopropyl 2-(2,4-dinitrophenyl)malonate | 86 |

| 1f | Diallyl malonate | Diallyl 2-(2,4-dinitrophenyl)malonate | 84 |

| 1g | Ethyl acetoacetate | Ethyl 2-(2,4-dinitrophenyl)acetoacetate | 82 |

| 1h | Methyl acetoacetate | Methyl 2-(2,4-dinitrophenyl)acetoacetate | 80 |

| 1i | Acetylacetone | 3-(2,4-Dinitrophenyl)pentane-2,4-dione | 75 |

| 1j | Meldrum's acid | No Reaction | 0 |

| 1k | 1,3-Indandione | No Reaction | 0 |

Reductive Transformations of 2,4-Dinitrobenzenesulfonic Acid to Diamino Derivatives

The nitro groups of 2,4-dinitrobenzenesulfonic acid can be chemically reduced to form 2,4-diaminobenzenesulfonic acid, a valuable intermediate in the synthesis of dyes and other specialty chemicals. google.comchemicalbook.com This transformation is a critical step in converting the dinitroaromatic compound into its diamino derivative.

One established method for this reduction is the Béchamp reduction, which utilizes iron filings in an acidic medium. google.comchemicalbook.com Another approach involves catalytic hydrogenation. google.com This process can be carried out using various metal catalysts such as Raney nickel, palladium, platinum, rhodium, ruthenium, cobalt, or copper. google.com Raney nickel and palladium catalysts are frequently preferred for this hydrogenation. google.com The reaction can be performed in situ after the synthesis of 2,4-dinitrobenzenesulfonic acid from 1-chloro-2,4-dinitrobenzene and a sulfite (B76179) salt. google.com The catalytic hydrogenation is typically conducted at pressures ranging from atmospheric to 9 bar. google.com These reductive processes are fundamental in nitroarene chemistry, where the conversion of nitro groups to amines is a common and important transformation. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2,4 Dinitrobenzenesulfonic Acid Dihydrate

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It allows for the accurate measurement of bond lengths, bond angles, and the study of intermolecular forces that dictate the crystal packing.

A thorough search of publicly available crystallographic databases did not yield a specific entry containing the complete single-crystal X-ray diffraction data for 2,4-dinitrobenzenesulfonic acid dihydrate. Therefore, experimentally determined unit cell parameters, crystal system, and space group cannot be presented. Such an analysis, were it available, would provide the fundamental parameters of the crystal lattice.

The table below is a template illustrating the type of data that would be obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₈N₂O₉S |

| Formula Weight | 284.20 g/mol |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z (Formula units per cell) | Data Not Available |

In the absence of experimental crystallographic data, the molecular conformation can be predicted based on the constituent functional groups. The structure consists of a benzene (B151609) ring substituted with a sulfonic acid group and two nitro groups. The steric hindrance and electronic repulsion between the bulky sulfonic acid group at the C1 position and the nitro group at the C2 position would likely cause the nitro group to twist out of the plane of the benzene ring. The nitro group at the C4 position would experience less steric hindrance. The sulfonic acid group itself has a tetrahedral geometry around the sulfur atom. Intermolecular interactions in the solid state would be dominated by strong hydrogen bonding and potential π-π stacking interactions between the aromatic rings.

The dihydrate form indicates that two water molecules are incorporated into the crystal lattice for each molecule of the acid. These water molecules play a crucial role in stabilizing the crystal structure through an extensive network of hydrogen bonds. hmdb.ca The primary hydrogen bond donors are the sulfonic acid proton (-SO₃H) and the protons of the two water molecules. The primary acceptors are the oxygen atoms of the sulfonate group, the nitro groups, and the oxygen atoms of adjacent water molecules. hmdb.ca The water molecules would likely be coordinated to the sulfonic acid group, forming a stable, hydrated complex that facilitates a three-dimensional hydrogen-bonding network, connecting neighboring molecules of 2,4-dinitrobenzenesulfonic acid. hmdb.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Characterization

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 2,4-dinitrobenzenesulfonic acid reveals the distinct electronic environments of the three protons on the aromatic ring. Due to the asymmetrical substitution pattern, three unique signals are expected. Predicted spectral data in D₂O provides insight into these environments. chemicalbook.com

The proton at the C3 position (H-3), situated between two electron-withdrawing nitro groups, is expected to be the most deshielded and appear furthest downfield. The proton at C5 (H-5) is ortho to one nitro group and meta to the sulfonic acid group, while the proton at C6 (H-6) is ortho to the sulfonic acid group and meta to a nitro group. This results in a distinct three-signal pattern.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) in D₂O | Splitting Pattern | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~8.85 | d (doublet) | J ≈ 2.2 Hz |

| H-5 | ~8.55 | dd (doublet of doublets) | J ≈ 8.8, 2.2 Hz |

| H-6 | ~8.10 | d (doublet) | J ≈ 8.8 Hz |

Note: Data are based on predicted spectra and may vary from experimental values. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the substitution pattern, six distinct signals are expected for the six carbons of the benzene ring. The carbons directly attached to the electron-withdrawing sulfonyl and nitro groups (C-1, C-2, and C-4) are significantly deshielded and appear at higher chemical shifts. The remaining carbons (C-3, C-5, and C-6) are influenced by their proximity to these groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) in D₂O |

|---|---|

| C-1 | ~146.5 |

| C-2 | ~149.0 |

| C-3 | ~122.0 |

| C-4 | ~144.0 |

| C-5 | ~128.5 |

| C-6 | ~132.0 |

Note: Data are based on predicted spectra and may vary from experimental values. chemicalbook.com

Vibrational Spectroscopy (IR and FTIR) for Functional Group Analysis

Vibrational spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, both infrared (IR) and Fourier-transform infrared (FTIR) spectroscopy are instrumental in identifying the key vibrational signatures of its constituent nitro and sulfonic acid groups.

The nitro group typically exhibits two strong and easily identifiable stretching vibrations: the asymmetric and symmetric stretches. rsc.org In aromatic nitro compounds, the asymmetric NO₂ stretch is generally observed in the 1500-1550 cm⁻¹ region, while the symmetric stretch appears between 1330 cm⁻¹ and 1390 cm⁻¹. rsc.org These bands are prominent due to the high polarity of the N-O bonds. rsc.org

The sulfonic acid group also presents characteristic absorption bands. The S=O stretching vibrations are typically strong and appear in the 1350-1420 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric) regions. The S-O single bond stretching is expected around 1000-1070 cm⁻¹. Furthermore, the O-H stretching of the sulfonic acid group, often involved in hydrogen bonding, gives rise to a broad absorption band typically in the 2800-3200 cm⁻¹ range. The presence of water of hydration in the dihydrate form would contribute a broad O-H stretching band in the 3200-3600 cm⁻¹ region and a bending vibration around 1630 cm⁻¹.

A summary of the expected and observed IR absorption bands for the key functional groups is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) (Anhydrous Form) nih.gov |

| Nitro (NO₂) | Asymmetric Stretch | 1500-1550 rsc.org | ~1540 |

| Nitro (NO₂) | Symmetric Stretch | 1330-1390 rsc.org | ~1350 |

| Sulfonic Acid (SO₃H) | Asymmetric S=O Stretch | 1350-1420 | Not clearly resolved |

| Sulfonic Acid (SO₃H) | Symmetric S=O Stretch | 1150-1200 | ~1180 |

| Sulfonic Acid (SO₃H) | S-O Stretch | 1000-1070 | ~1040 |

| Sulfonic Acid (SO₃H) | O-H Stretch | 2800-3200 | Broad absorption in region |

| Benzene Ring | C-H Stretch | 3000-3100 | ~3100 |

| Benzene Ring | C=C Stretch | 1400-1600 | Multiple bands in region |

To gain a more profound understanding of the vibrational modes and to aid in the precise assignment of the experimental spectra, computational methods such as Density Functional Theory (DFT) are often employed. hakon-art.comresearchgate.net While a specific correlative computational study for this compound is not available in the reviewed literature, studies on similar molecules like p-chlorobenzenesulfonic acid and nitrobenzene (B124822) provide a framework for such an analysis. hakon-art.comresearchgate.net

Computational vibrational analysis involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. mdpi.com These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled using empirical scaling factors to improve the agreement with experimental data. sigmaaldrich.com

A theoretical study of pyridine-3-sulfonic acid, for instance, utilized the Hartree-Fock method to calculate vibrational wavenumbers, which showed good agreement with experimental FT-IR and FT-Raman data. researchgate.netasianpubs.org Similarly, DFT calculations on nitrobenzene have been successful in reproducing and assigning its vibrational spectrum. slideshare.net A correlative analysis for this compound would involve comparing the scaled theoretical frequencies with the experimental IR and FTIR spectra, allowing for a more confident assignment of each band to specific atomic motions within the molecule. This would be particularly useful in distinguishing the overlapping bands of the nitro and sulfonic acid groups and understanding the influence of the water of hydration on the vibrational spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into its electronic structure, conjugation, and the presence of chromophores.

The UV-Vis spectrum of this compound is dominated by electronic transitions involving the dinitrophenyl chromophore. The benzene ring substituted with two nitro groups, which are strong electron-withdrawing groups, leads to significant electronic conjugation. The expected electronic transitions are primarily of the π → π* and n → π* types. acs.orgsigmaaldrich.com

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. The n → π* transitions, involving the promotion of a non-bonding electron (from the oxygen atoms of the nitro groups) to a π* antibonding orbital, are generally of lower intensity and occur at longer wavelengths. avantorsciences.comnih.gov

In dinitrophenyl compounds, the absorption bands are often red-shifted (bathochromic shift) compared to benzene due to the extension of the conjugated system by the nitro groups. While specific molar absorptivity (ε) values for this compound are not readily found in the literature, related compounds like 1,3-dinitrobenzene (B52904) exhibit a strong absorption band around 242 nm with a log ε of 4.21. nih.gov The presence of the sulfonic acid group and the water of hydration can influence the position and intensity of these absorption bands.

| Type of Transition | Description | Expected Wavelength Region |

| π → π | Excitation of an electron from a π bonding to a π antibonding orbital. | Shorter wavelength, high intensity. |

| n → π | Excitation of a non-bonding electron to a π antibonding orbital. | Longer wavelength, lower intensity. |

Optical spectroscopy has been used to determine the resonant wavelength of the dihydrate form of 2,4-dinitrobenzenesulfonic acid. A reported resonant wavelength for this compound is 462 nm. biosynth.com This absorption in the visible region suggests a significant degree of electronic delocalization within the molecule, likely attributable to an intramolecular charge transfer character, where the nitro groups act as strong electron acceptors. This long-wavelength absorption is responsible for the colored nature of many dinitrophenyl derivatives.

Computational Chemistry and Theoretical Studies on 2,4 Dinitrobenzenesulfonic Acid Dihydrate

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. DFT has emerged as a particularly effective method for balancing computational cost and accuracy in these predictions.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable energetic conformation. elsevierpure.com For 2,4-dinitrobenzenesulfonic acid, this involves determining the precise bond lengths, bond angles, and dihedral angles associated with the benzene (B151609) ring and its nitro and sulfonic acid functional groups. The presence of two bulky and electron-withdrawing nitro groups, alongside the sulfonic acid group, introduces significant steric and electronic effects that dictate the molecule's final conformation.

Table 1: Representative Optimized Geometrical Parameters for 2,4-Dinitrobenzenesulfonate (B1228243) (Anion) (Note: These are typical values derived from DFT calculations on structurally similar aromatic compounds. Actual values for the dihydrate may vary.)

| Parameter | Bond | Typical Calculated Value |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |

| C-S | 1.78 Å | |

| S-O | 1.45 Å | |

| S=O | 1.43 Å | |

| C-N | 1.47 Å | |

| N-O | 1.22 Å | |

| Bond Angle | C-S-O | 105.0° |

| O-S-O | 113.0° | |

| C-C-N | 121.0° | |

| O-N-O | 125.0° | |

| Dihedral Angle | C-C-S-O | ~60° |

| C-C-N-O | ~25° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net

For 2,4-dinitrobenzenesulfonic acid, the presence of two strongly electron-withdrawing nitro groups and a sulfonate group significantly lowers the energy of the LUMO. This makes the aromatic ring highly electron-deficient and susceptible to nucleophilic attack. The LUMO is typically characterized by a π* orbital distributed across the benzene ring, with large coefficients on the carbon atoms bearing the nitro groups. The HOMO, conversely, is often located on the more electron-rich parts of the molecule. A small HOMO-LUMO gap indicates high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. youtube.com

Table 2: Calculated Frontier Orbital Energies for Dinitro-Aromatic Compounds (Note: Values are illustrative and depend on the specific molecule and computational method.)

| Molecular Orbital | Typical Energy (eV) | Description |

| LUMO | -3.5 to -4.5 | Electron acceptor; localized on the dinitrophenyl ring system |

| HOMO | -7.5 to -8.5 | Electron donor; associated with the sulfonate or phenyl regions |

| HOMO-LUMO Gap | 3.5 to 4.5 | Indicates high reactivity and susceptibility to nucleophilic attack |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for mapping out the pathways of chemical reactions, identifying transient intermediates, and calculating energy barriers. This is particularly true for nucleophilic aromatic substitution (SNAr), the primary reaction type for this compound.

The SNAr reaction of 2,4-dinitrobenzenesulfonic acid proceeds via the addition of a nucleophile to the electron-deficient aromatic ring. nih.gov Computational studies can locate the transition state (TS) for this process, which represents the highest energy point along the reaction coordinate. Analysis of the TS geometry reveals the extent of bond formation between the nucleophile and the ring carbon, and the degree of rehybridization at the reaction center from sp² to sp³. springernature.com For this system, the reaction is a concerted SNAr process, although it proceeds through a "Meisenheimer-like" transition state. nih.gov The sulfonic acid group acts as an excellent leaving group, facilitating the substitution.

The SNAr mechanism often involves the formation of a stabilized anionic intermediate known as a Meisenheimer complex or adduct. mdpi.com In this intermediate, the nucleophile has fully bonded to the ring, and the negative charge is delocalized across the aromatic system, stabilized by the electron-withdrawing nitro groups. nih.govresearchgate.net Computational modeling can provide the complete energetic profile of this reaction, including the relative energies of the reactants, the transition state, the Meisenheimer adduct, and the final products. rsc.org The stability of the Meisenheimer adduct is a key factor in the reaction's feasibility. The strong resonance stabilization provided by the two nitro groups makes the formation of this intermediate particularly favorable. nih.gov

Table 3: Illustrative Energetic Profile for SNAr on 2,4-Dinitrobenzenesulfonic Acid

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 2,4-Dinitrobenzenesulfonic Acid + Nucleophile | 0 |

| Transition State | Nucleophile attacking the ring, leaving group begins to depart | +15 to +25 |

| Meisenheimer Adduct | Stable anionic intermediate | -5 to -15 |

| Products | Substituted dinitrobenzene + Sulfonate | Varies with nucleophile |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental results for validation of the theoretical model. researchgate.net

DFT calculations can accurately predict vibrational frequencies corresponding to IR and Raman spectra. nih.gov By calculating the harmonic frequencies of the optimized molecular structure, a theoretical spectrum can be generated. This allows for the assignment of specific vibrational modes to observed experimental peaks. For 2,4-dinitrobenzenesulfonic acid, key vibrational modes include the symmetric and asymmetric stretches of the NO₂ groups, the S=O and S-O stretches of the sulfonate group, and various C-C and C-H vibrations of the aromatic ring. Comparison with experimental IR data, such as that obtained for adducts of the acid, helps to confirm the accuracy of the computed geometry and electronic structure. sci-hub.se

Table 4: Comparison of Calculated (DFT) and Experimental Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1530 - 1560 | 1540 - 1570 |

| NO₂ | Symmetric Stretch | 1340 - 1360 | 1345 - 1365 |

| SO₃H | S=O Stretch | 1220 - 1250 | 1230 - 1260 |

| SO₃H | S-O Stretch | 1030 - 1060 | 1040 - 1070 |

| Aromatic C=C | Ring Stretch | 1590 - 1610 | 1600 - 1620 |

Calculated NMR Chemical Shifts and Coupling Constants

Computational chemistry offers powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) parameters. Density Functional Theory (DFT) is a widely used method for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). The typical approach involves:

Geometry Optimization: The first step is to determine the lowest energy (most stable) three-dimensional structure of the molecule. For 2,4-dinitrobenzenesulfonic acid dihydrate, this would involve optimizing the coordinates of all atoms, including the water molecules of hydration, to find the global minimum on the potential energy surface.

NMR Calculation: Following optimization, a specialized calculation, often using the Gauge-Independent Atomic Orbital (GIAO) method, is performed on the optimized geometry. This method calculates the isotropic magnetic shielding tensors for each nucleus.

Chemical Shift Referencing: The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is highly dependent on the chosen DFT functional and basis set. Had such a study been available for this compound, the data would likely be presented in a table similar to the hypothetical one below, comparing calculated values to experimental data if available.

Hypothetical Data Table: Calculated vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| H-3 | Data not available | Data not available | C-1 | Data not available |

| H-5 | Data not available | Data not available | C-2 | Data not available |

| H-6 | Data not available | Data not available | C-3 | Data not available |

| H (SO₃H) | Data not available | Data not available | C-4 | Data not available |

| H (H₂O) | Data not available | Data not available | C-5 | Data not available |

| C-6 | Data not available |

Theoretical Vibrational Frequencies and Intensities

Theoretical vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. The process for calculating these properties is as follows:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants for the molecular vibrations.

Vibrational Modes and Frequencies: From the force constants, the harmonic vibrational frequencies and the corresponding normal modes (the collective motions of atoms for each vibration) are determined.

Scaling Factors: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the approximations inherent in the theoretical methods and the neglect of anharmonicity. Therefore, the calculated frequencies are typically scaled by an empirical factor to improve agreement with experimental data.

A study on this compound would provide a list of calculated frequencies, their intensities, and the assignment of the vibrational mode (e.g., C-H stretch, NO₂ symmetric stretch). An experimental IR spectrum for 2,4-dinitrobenzenesulfonic acid is available from the NIST WebBook, but a corresponding theoretical study to assign the bands was not found. nist.gov

Hypothetical Data Table: Theoretical Vibrational Frequencies for this compound

| Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | e.g., O-H stretch (water) |

| Data not available | Data not available | Data not available | e.g., C-H stretch |

| Data not available | Data not available | Data not available | e.g., N-O symmetric stretch |

| Data not available | Data not available | Data not available | e.g., S=O stretch |

Electronic Absorption Spectra Predictions

Time-dependent density functional theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis spectra) of molecules. This type of calculation provides information about the electronic transitions between molecular orbitals. The key steps are:

Ground State Calculation: An initial DFT calculation is performed to determine the electronic ground state of the molecule.

Excited State Calculation: A TD-DFT calculation is then carried out to compute the energies of the electronic excited states and the oscillator strengths for the transitions from the ground state to these excited states.

Spectrum Simulation: The calculated transition energies (which correspond to absorption wavelengths) and their oscillator strengths (which correspond to absorption intensities) are used to simulate a theoretical UV-Vis spectrum.

For this compound, such a study would reveal the electronic transitions responsible for its absorption properties. One source mentions a resonant wavelength of 462 nm for the dihydrate form, determined by optical spectroscopy. biosynth.com A TD-DFT study could help assign this absorption to a specific electronic transition, likely involving the nitro groups and the benzene ring.

Hypothetical Data Table: Predicted Electronic Absorption Wavelengths for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|

| S₀ → S₁ | Data not available | Data not available | e.g., HOMO → LUMO |

| S₀ → S₂ | Data not available | Data not available | e.g., HOMO-1 → LUMO |

Investigations into Electronic and Steric Effects on Reactivity

While specific computational studies on the reactivity of this compound are not available in the provided search results, research on related dinitrobenzene derivatives provides insight into the governing electronic and steric factors.

The reactivity of substituted benzenes is strongly influenced by the electronic properties of their substituents. The two nitro groups (NO₂) in 2,4-dinitrobenzenesulfonic acid are powerful electron-withdrawing groups, both through induction (due to the high electronegativity of nitrogen and oxygen) and resonance. This electron withdrawal deactivates the aromatic ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution.

The sulfonic acid group (SO₃H) is also a deactivating, meta-directing group for electrophilic substitution. The combined effect of two nitro groups and a sulfonic acid group makes the benzene ring highly electron-deficient.

Steric effects, or steric hindrance, also play a crucial role. In dinitrobenzene derivatives, bulky substituents ortho to a nitro group can force the nitro group to twist out of the plane of the benzene ring. This twisting can disrupt π-conjugation between the nitro group and the ring, which in turn can alter the electronic properties and reactivity of the molecule. For example, studies on substituted dinitrobenzene radical anions have shown that steric hindrance from adjacent methyl groups can lead to the localization of charge on one nitro group by forcing the other out of the ring plane.

In the case of 2,4-dinitrobenzenesulfonic acid, the sulfonic acid group at C-1 and the nitro group at C-2 are ortho to each other. The steric repulsion between these two relatively bulky groups could lead to a distortion of the ideal planar geometry, which would have consequences for the molecule's electronic structure and reactivity. However, without specific computational studies, the extent of this effect remains speculative.

Advanced Applications in Organic Synthesis and Materials Science Research

Reagent in the Preparation of Functionalized Organic Compounds

2,4-Dinitrobenzenesulfonic acid (DNBS) is a valuable reagent for introducing the 2,4-dinitrophenyl (DNP) group onto various substrates. This process, known as dinitrophenylation, is fundamental to creating a range of functionalized organic compounds.

2,4-Dinitrobenzenesulfonic acid serves as an effective reagent for the derivatization of amino alcohols. The reactivity of DNBS is analogous to its more common counterpart, 2,4,6-trinitrobenzenesulfonic acid (TNBS), which readily reacts with primary amino groups. nih.govgbiosciences.com In the case of an amino alcohol, the unprotonated primary or secondary amine is the reactive species that attacks the electron-deficient aromatic ring of DNBS, leading to a nucleophilic aromatic substitution. This reaction forms a stable derivative where the amino group of the amino alcohol is linked to the 2,4-dinitrophenyl moiety.

The general reaction is as follows: R-NH₂ + (O₂N)₂C₆H₃SO₃H → (O₂N)₂C₆H₃-NH-R + H₂SO₄

While the primary reaction occurs at the more nucleophilic amine site, the solubility of the resulting 2,4-dinitrophenyl derivative in ether or other nonpolar solvents is determined by the nature of the "R" group of the parent amino alcohol. If the amino alcohol contains a long aliphatic chain or other nonpolar features, the resulting DNP-derivative is likely to exhibit solubility in ethers. This derivatization is crucial for the quantification and identification of amino-containing compounds. gbiosciences.com

2,4-Dinitrobenzenesulfonic acid is a key intermediate in the production of other specialized chemicals, most notably 2,4-diaminobenzenesulfonic acid (metamic acid), a vital precursor for azo dyes. google.comgoogle.com The synthesis involves a two-step process:

Formation of 2,4-Dinitrobenzenesulfonic Acid : The process can start from 2,4-dinitrochlorobenzene, which reacts with a salt of sulfurous acid (e.g., sodium sulfite) in an aqueous medium to yield the sodium salt of 2,4-dinitrobenzenesulfonic acid. google.com

Reduction to 2,4-Diaminobenzenesulfonic Acid : The resulting 2,4-dinitrobenzenesulfonic acid is then reduced. This transformation is typically achieved through catalytic hydrogenation using catalysts like Raney nickel or palladium-on-carbon. google.comgoogle.com The two nitro groups (-NO₂) on the aromatic ring are reduced to amino groups (-NH₂).

The resulting 2,4-diaminobenzenesulfonic acid contains two amino groups that can be diazotized and coupled with other aromatic compounds to form a wide range of azo dyes, which are important in the textile industry. google.comunb.camdpi.com This multi-step synthesis highlights the role of 2,4-dinitrobenzenesulfonic acid as a critical bridge between simple starting materials and complex, high-value dye molecules.

Table 1: Synthesis Pathway from Precursor to Dye Intermediate

| Step | Starting Material | Key Reagent | Intermediate/Product | Significance |

|---|---|---|---|---|

| 1 | 2,4-Dinitrochlorobenzene | Sodium Sulfite (B76179) | 2,4-Dinitrobenzenesulfonic Acid | Conversion to a water-soluble sulfonic acid. google.com |

| 2 | 2,4-Dinitrobenzenesulfonic Acid | H₂ gas with Pd/C or Raney Ni | 2,4-Diaminobenzenesulfonic Acid | Creation of a versatile dye precursor. google.comgoogle.com |

Role in the Development of Acidic Ionic Liquids

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts. researchgate.net Brønsted-acidic ionic liquids, which have a proton-donating capability, are particularly useful as recyclable catalysts for various organic reactions. nih.govscielo.org.za

A Brønsted-acidic ionic liquid can be synthesized by pairing a suitable organic cation with an anion. While the use of anions like bisulfate (HSO₄⁻) or anions derived from p-toluenesulfonic acid is common, the 2,4-dinitrobenzenesulfonate (B1228243) anion can also be employed to create novel acidic ionic liquids. researchgate.netmdpi.com One documented example involves the reaction of 2,4-dinitrobenzenesulfonic acid hydrate (B1144303) with 1-octyl-2-pyrrolidinone to prepare 1-octyl-2-pyrrolidinonium 2,4-dinitrobenzenesulfonate ([NOP][DNBSA]).

The synthesis involves a straightforward acid-base reaction: Cation Precursor (Base) + 2,4-Dinitrobenzenesulfonic Acid → [Cation]⁺[2,4-Dinitrobenzenesulfonate]⁻

In this structure, the 2,4-dinitrobenzenesulfonate anion provides the acidic character. The properties of the resulting ionic liquid, such as its melting point, viscosity, and catalytic activity, can be tuned by modifying the structure of the cation. nih.gov

Brønsted-acidic ionic liquids are effective catalysts for a variety of acid-catalyzed reactions, combining the benefits of homogeneous and heterogeneous catalysis. researchgate.netnih.gov The ionic liquid 1-octyl-2-pyrrolidinonium 2,4-dinitrobenzenesulfonate ([NOP][DNBSA]) has been specifically used as a catalyst in the synthesis of trioxane.

Generally, ionic liquids with sulfonic acid groups are useful for reactions such as:

Fischer Esterification : The synthesis of esters from carboxylic acids and alcohols. nih.gov

Dehydration Reactions : The removal of water from alcohols to form ethers or alkenes. nih.gov

Multicomponent Reactions : Such as the synthesis of 1-amidoalkyl-2-naphthols and benzimidazoles. scielo.org.za

Condensation Reactions : Including the Knoevenagel condensation. researchgate.net

The key advantage of using these ionic liquids is their low volatility and ease of separation from the reaction mixture, which allows for the catalyst to be recycled and reused multiple times. scielo.org.za

Table 2: Examples of Reactions Catalyzed by Brønsted-Acidic Ionic Liquids

| Reaction Type | Description | Catalyst Type | Reference |

|---|---|---|---|

| Trioxane Synthesis | Cyclization of formaldehyde. | Ionic liquid with 2,4-dinitrobenzenesulfonate anion. | |

| Fischer Esterification | Formation of esters from alcohols and carboxylic acids. | Ionic liquids with tethered alkane sulfonic acid groups. | researchgate.netnih.gov |

| Pinacol Rearrangement | Rearrangement of a 1,2-diol to a carbonyl compound. | Ionic liquids with tethered alkane sulfonic acid groups. | researchgate.netnih.gov |

| Three-Component Condensations | Synthesis of complex molecules like 1-((benzo[d]thiazol-2-ylamino)(aryl)-methyl)naphthalen-2-ol. | Ionic liquids like [Et₃NH]HSO₄ and [Msim]Cl. | scielo.org.za |

Enabling Chemical Transformations for Active Pharmaceutical Ingredient (API) Synthesis

While not a direct component of final drug molecules, 2,4-dinitrobenzenesulfonic acid and its derivatives play enabling roles in the synthesis of APIs and related compounds. Its utility stems from its function as a strong acid catalyst and as a reagent for creating intermediates. fishersci.com

One notable application is the use of its sodium salt, 2,4-dinitrobenzenesulfonic acid sodium salt, in the synthesis of aromatic dimethylene spacer-inserted cyclodextrin (B1172386) derivatives. fishersci.com Cyclodextrins are widely used in pharmaceuticals as drug carriers to improve the solubility, stability, and bioavailability of API molecules. The dinitrophenyl group can be introduced and later transformed, facilitating the construction of these complex supramolecular structures.

Furthermore, the compound itself can be used as a catalyst in reactions relevant to pharmaceutical synthesis. For example, 2,4-dinitrobenzenesulfonic acid hydrate can catalyze amidation reactions, such as the conversion of secondary-benzylic alcohols into N-benzylacetamides. Amide bond formation is one of the most common and critical reactions in the synthesis of APIs. mdpi.com The use of a strong, organocatalyst like DNBS can provide an alternative to traditional metal-based or harsher reagents.

The compound is also used to produce dinitrophenylated antibodies for use in pharmaceutical testing and biological research. biosynth.com

Contribution to Material Chemistry Through Carbon–Carbon Bond Formation

While 2,4-dinitrobenzenesulfonic acid is well-known as a strong Brønsted acid, its direct application as a catalyst specifically for carbon-carbon bond formation in materials synthesis is a niche but significant area of research. Its utility is most prominently observed in electrophilic reactions where a potent acid catalyst is required to generate a carbocation or a highly polarized intermediate that can then engage in C-C bond formation.

One of the primary pathways where such strong acids are pivotal is in Friedel-Crafts type reactions. wikipedia.orgnih.gov These reactions involve the substitution on an aromatic ring and are fundamental to the synthesis of various polymers and functional materials. wikipedia.orgnih.gov Although Lewis acids like aluminum chloride are more traditional, strong Brønsted acids can also serve as effective catalysts. nih.gov In the context of material chemistry, 2,4-dinitrobenzenesulfonic acid can catalyze the electrophilic acylation or alkylation of aromatic monomers, leading to the formation of polymer precursors or the direct synthesis of polyarylenes.

For instance, the synthesis of high-performance polymers such as poly(ether ether ketone) (PEEK) often involves electrophilic acylation steps in its manufacturing route, which is known as the electrophilic route. mdpi.com While this route has had less commercial success than the nucleophilic pathway, it relies on the generation of acylium ions to form the carbon-carbon bonds that create the polymer backbone. mdpi.com Strong acids are essential in this process to facilitate the reaction between aromatic ether and acyl halide monomers. mdpi.com The strong electron-withdrawing nitro groups on 2,4-dinitrobenzenesulfonic acid enhance its acidity, making it a candidate for such demanding catalytic roles.

Research has also explored the use of 2,4-dinitrobenzenesulfonic acid as a catalyst in other polymerization reactions. Although not a direct C-C bond formation, its role in the ring-opening polymerization of ε-caprolactone to produce poly(ε-caprolactone) (PCL), a biodegradable polyester, highlights its efficacy as a catalyst for creating polymeric materials. rsc.org In this process, the acid activates the monomer for nucleophilic attack by an initiator, leading to chain growth. rsc.org This demonstrates its capability to facilitate the formation of long-chain molecules central to materials science, even if the primary bond formed is a carbon-oxygen bond.

The table below summarizes representative applications and reaction types where a strong acid catalyst like 2,4-dinitrobenzenesulfonic acid is relevant for synthesizing materials, including those involving C-C bond formation.

| Reaction Type | Role of Acid Catalyst | Reactants/Monomers | Resulting Material/Product | Significance in Material Chemistry |

| Friedel-Crafts Acylation wikipedia.orgmdpi.com | Generation of acylium ion for electrophilic aromatic substitution. mdpi.com | Aromatic ethers, Acyl halides | Poly(ether ether ketone) (PEEK) precursors mdpi.com | Synthesis of high-performance, thermally stable engineering thermoplastics. researchgate.netscielo.br |

| Friedel-Crafts Alkylation wikipedia.orgnih.gov | Generation of carbocation for electrophilic aromatic substitution. | Aromatic compounds, Alkenes/Alkyl halides wikipedia.org | Polyarylenes, Alkylated aromatic precursors | Creation of functional polymers and materials with tailored electronic and physical properties. |

| Ring-Opening Polymerization rsc.org | Monomer activation via protonation. | ε-caprolactone, Benzyl alcohol rsc.org | Poly(ε-caprolactone) (PCL) rsc.org | Production of biodegradable and biocompatible polyesters for medical and environmental applications. rsc.org |

Applications As a Chemical Probe in Mechanistic Biological Research

Derivatization and Labeling of Biomolecules for Structural and Interaction Studies

The reactivity of the 2,4-dinitrophenyl (DNP) moiety makes DNBS an effective tool for the derivatization and labeling of biomolecules. This chemical modification is instrumental in studying the structure of macromolecules, their interactions, and for developing sensitive detection assays.

2,4-Dinitrophenyl (DNP) is widely employed as a hapten in immunology and molecular biology. nih.govsynabs.be A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. Because DNP is not naturally found in tissues, it serves as an ideal, specific target in immunoassays. synabs.be

The process involves conjugating DNP, derived from reagents like DNBS, to a carrier protein such as Bovine Serum Albumin (BSA) or Bovine Thyroglobulin (BTG). nih.govresearchgate.net When this DNP-protein conjugate is introduced into an animal model, the immune system recognizes the DNP group as foreign and produces antibodies against it. nih.gov These anti-DNP antibodies can be harvested and monoclonal cell lines that produce them can be established. researchgate.net

The resulting anti-DNP monoclonal antibodies are highly specific and exhibit strong binding affinity for the DNP group. nih.govresearchgate.net This high affinity is leveraged in various immunochemical techniques. For instance, a biomolecule of interest can be labeled with a DNP group, and its presence can then be detected with high sensitivity and specificity using an anti-DNP antibody. synabs.be This principle is a cornerstone of many research and diagnostic assays, providing an alternative to biotin-streptavidin systems. synabs.be Research has led to the generation of stable murine monoclonal antibodies (MAbs) to DNP with high affinities, in the range of 10¹⁰ to 10¹¹ M⁻¹. nih.gov

DNBS is utilized in sensitive optical techniques for detecting and quantifying carbonyl groups on proteins, which are common markers of oxidative stress. biosynth.com One such method involves derivatizing the protein carbonyls with a related compound, 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a stable dinitrophenyl (DNP) hydrazone product. nih.govresearchgate.net

This DNP tag can then be detected using anti-DNP antibodies in immunoassays. researchgate.net A more direct and sensitive method employs surface plasmon resonance (SPR) for detection. nih.govbiosynth.com In this technique, proteins containing carbonyl groups are treated with DNBS. The binding of DNBS to the carbonyl groups can be measured in real-time by the SPR system, which detects changes in the refractive index on a sensor surface. This method has been shown to be an effective and sensitive optical technique for quantifying protein carbonylation. biosynth.com For example, it can be used to determine an index of carbonylation by analyzing the amount of protein carbonyl groups in tissue samples. biosynth.com

The application of DNBS extends beyond proteins and antibodies. Its reactivity allows for the modification and labeling of a variety of other biological molecules for research purposes.

Amino Alcohols: 2,4-Dinitrobenzenesulfonic acid hydrate (B1144303) is used to prepare ether-soluble 2,4-dinitrophenyl derivatives of amino alcohols. fishersci.fi This derivatization is useful for the separation, identification, and quantification of these molecules.

Cyclodextrins: The sodium salt of DNBS is used in the synthesis of aromatic dimethylene spacer-inserted cyclodextrin (B1172386) derivatives. fishersci.carheniumshop.co.ilfishersci.com Such modifications alter the properties of cyclodextrins for specific applications in host-guest chemistry and drug delivery research.

Thiols: The 2,4-dinitrophenyl group has been incorporated into fluorescent probes designed to detect reactive sulfhydryl species, such as glutathione (B108866) (GSH). nih.gov These probes utilize the reaction between the dinitrophenyl moiety and the thiol group to trigger a change in fluorescence, enabling the detection and imaging of important biothiols in cellular systems. nih.gov

Use in Biological Model Systems for Mechanistic Inquiry

DNBS is a key chemical agent for inducing disease models that mimic human conditions, allowing for in-depth investigation of underlying biological mechanisms. It is also used in cell-based systems to probe specific cellular responses and biochemical pathways.

DNBS is widely used to induce experimental colitis in animal models, particularly rodents, which shares morphological and histopathological features with human inflammatory bowel disease (IBD), especially Crohn's disease. nih.govresearchgate.netkoreamed.org The model is created by intrarectal administration of DNBS dissolved in ethanol (B145695). creative-biolabs.comnih.gov The ethanol serves to break the mucosal barrier, allowing DNBS to interact with colon tissue proteins. This interaction triggers a cell-mediated immune response, leading to transmural inflammation characterized by leukocyte infiltration, edema, ulceration, and thickening of the intestinal wall. koreamed.orgcreative-biolabs.com

This DNBS-induced colitis model is highly reproducible and allows researchers to study multiple facets of IBD pathogenesis. nih.govcreative-biolabs.com It is a valuable tool for investigating the role of environmental triggers like diet, the efficacy of potential therapies, and the molecular mechanisms of intestinal inflammation. nih.govresearchgate.net Research using this model has demonstrated that it elicits a Th1-mediated immune response, a key feature of Crohn's disease. koreamed.org

Studies using the DNBS model have yielded detailed findings on the inflammatory cascade. For example, administration of DNBS in mice leads to significant changes in cytokine levels, confirming the activation of the immune system. frontiersin.orgnih.gov

Table 1: Research Findings in DNBS-Induced Colitis Models An interactive data table presenting key findings from studies using DNBS to induce colitis in animal models.

| Parameter Assessed | Animal Model | Key Findings | Reference(s) |

| Disease Activity Index (DAI) | Mice (C57BL/6) | Significantly increased DAI following DNBS administration, indicating clinical symptoms of colitis. | researchgate.net |

| Weight Loss | Rats and Mice | DNBS-treated animals exhibit significant weight loss in the initial days following induction. | nih.govfrontiersin.org |